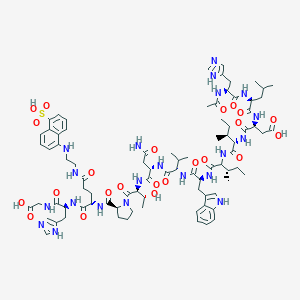
Endothelin converting enzyme substrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Endothelin converting enzyme substrate (ECE) is a protein that is involved in the regulation of blood pressure. It is an important component of the endothelin system, which is responsible for controlling the constriction and dilation of blood vessels. ECE is synthesized in the body through a complex process that involves several enzymes and is regulated by a variety of factors.
Wirkmechanismus
Endothelin converting enzyme substrate works by cleaving the C-terminal portion of pro-ET-1 to produce mature endothelin-1. Endothelin-1 is a potent vasoconstrictor that can cause the constriction of blood vessels, leading to an increase in blood pressure. Endothelin converting enzyme substrate inhibitors work by blocking the activity of Endothelin converting enzyme substrate, which reduces the production of endothelin-1 and leads to a decrease in blood pressure.
Biochemical and Physiological Effects:
Endothelin converting enzyme substrate has a variety of biochemical and physiological effects on the body. It is involved in the regulation of blood pressure, as well as the control of vascular tone, cell growth, and inflammation. Endothelin converting enzyme substrate inhibitors have been shown to reduce blood pressure, inhibit cell growth, and reduce inflammation in animal models and humans.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Endothelin converting enzyme substrate inhibitors in lab experiments has several advantages and limitations. Endothelin converting enzyme substrate inhibitors can be used to study the role of Endothelin converting enzyme substrate in the regulation of blood pressure and other physiological processes. However, the use of Endothelin converting enzyme substrate inhibitors can also have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on Endothelin converting enzyme substrate. One area of interest is the development of more selective Endothelin converting enzyme substrate inhibitors that can target specific isoforms of Endothelin converting enzyme substrate. Another area of interest is the identification of novel regulators of Endothelin converting enzyme substrate activity, which could lead to the development of new therapeutic targets for cardiovascular diseases. Additionally, the role of Endothelin converting enzyme substrate in other physiological processes, such as cell growth and inflammation, is an area of active research.
Synthesemethoden
The synthesis of Endothelin converting enzyme substrate involves several steps, starting with the production of prepro-ET-1, which is the precursor to endothelin-1. Prepro-ET-1 is then cleaved by a protease called furin to produce pro-ET-1. Pro-ET-1 is then transported to the Golgi apparatus, where it is further processed by several enzymes, including Endothelin converting enzyme substrate, to produce mature endothelin-1.
Wissenschaftliche Forschungsanwendungen
Endothelin converting enzyme substrate has been the subject of extensive scientific research due to its role in the regulation of blood pressure and its potential as a therapeutic target for cardiovascular diseases. Studies have shown that Endothelin converting enzyme substrate inhibitors can reduce blood pressure in animal models and humans, making them a promising target for the treatment of hypertension.
Eigenschaften
CAS-Nummer |
133752-35-9 |
|---|---|
Produktname |
Endothelin converting enzyme substrate |
Molekularformel |
C84H117N21O23S |
Molekulargewicht |
1821 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C84H117N21O23S/c1-11-44(7)70(103-83(124)71(45(8)12-2)102-79(120)62(35-67(110)111)98-75(116)57(30-42(3)4)96-76(117)60(94-47(10)107)33-50-38-87-41-93-50)82(123)99-58(31-48-36-90-54-21-14-13-18-51(48)54)77(118)101-69(43(5)6)81(122)100-61(34-65(85)108)78(119)104-72(46(9)106)84(125)105-29-17-23-63(105)80(121)95-56(74(115)97-59(32-49-37-86-40-92-49)73(114)91-39-68(112)113)25-26-66(109)89-28-27-88-55-22-15-20-53-52(55)19-16-24-64(53)129(126,127)128/h13-16,18-22,24,36-38,40-46,56-63,69-72,88,90,106H,11-12,17,23,25-35,39H2,1-10H3,(H2,85,108)(H,86,92)(H,87,93)(H,89,109)(H,91,114)(H,94,107)(H,95,121)(H,96,117)(H,97,115)(H,98,116)(H,99,123)(H,100,122)(H,101,118)(H,102,120)(H,103,124)(H,104,119)(H,110,111)(H,112,113)(H,126,127,128)/t44-,45-,46+,56-,57-,58-,59-,60-,61-,62-,63-,69-,70?,71-,72-/m0/s1 |
InChI-Schlüssel |
CJTNQOINDCUPHE-FZONESBBSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)NC([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)N[C@@H](CC6=CN=CN6)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CN=CN7)NC(=O)C |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)NC(CC6=CN=CN6)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)NC(CC6=CN=CN6)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C |
Sequenz |
HLDIIWVNTPXHG |
Synonyme |
ECE substrate endothelin converting enzyme substrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





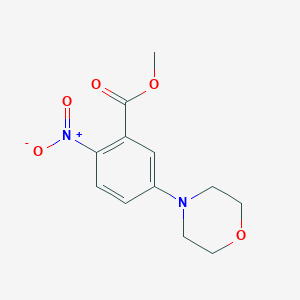


![2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B163984.png)



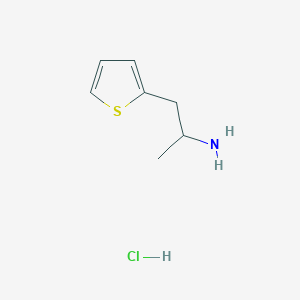

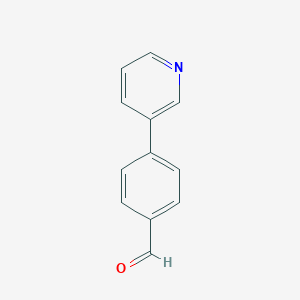
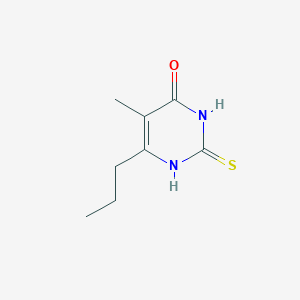
![1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-](/img/structure/B164024.png)